molecular formula C11H13Cl2NO4S2 B2433754 ((2,6-Dichlorophenyl)sulfonyl)methionine CAS No. 1009262-71-8

((2,6-Dichlorophenyl)sulfonyl)methionine

Cat. No. B2433754
CAS RN: 1009262-71-8
M. Wt: 358.25
InChI Key: DNWPAUWVUOSNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“((2,6-Dichlorophenyl)sulfonyl)methionine” is a chemical compound with the CAS Number: 1009262-71-8 . Its IUPAC name is N-(2,6-dichlorophenyl)sulfonylhomocysteine . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13Cl2NO4S2/c1-19-6-5-9(11(15)16)14-20(17,18)10-7(12)3-2-4-8(10)13/h2-4,9,14H,5-6H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of “((2,6-Dichlorophenyl)sulfonyl)methionine” is 358.27 .

Scientific Research Applications

Oxidation and Reduction in Biological Systems

Methionine, a key constituent in ((2,6-Dichlorophenyl)sulfonyl)methionine, is highly susceptible to oxidation by various oxidants like H2O2, hydroxyl radicals, and hypochlorite. This oxidation often leads to functional changes in proteins, which can have significant pathophysiological implications. The reversibility of this oxidation by methionine sulfoxide reductase indicates a potential for controlling homeostasis in biological systems (Vogt, 1995).

Neuroprotective Potential

In studies related to Parkinson’s disease, methionine has shown promise in counteracting oxidative stress and mitochondrial dysfunction. Its role in the activation of endogenous antioxidant enzymes and the biosynthesis of glutathione suggests its potential utility in protecting neurons from oxidative imbalances and preventing neurodegenerative processes (Catanesi et al., 2021).

Metabolic Regulation and Disease Prevention

Methionine plays a critical role in regulating metabolic processes and the innate immune system. Its involvement in lipid metabolism and the activation of antioxidant enzymes is crucial. Moreover, methionine restriction can decrease DNA damage, potentially preventing arterial, neuropsychiatric, and neurodegenerative diseases (Martínez et al., 2017).

Photosensitized Oxidation

Under UV radiation, methionine can be oxidized through photosensitized reactions, leading to the degradation of Met under UV-A irradiation. This process involves electron transfer from methionine to the excited state of the photosensitizer, resulting in the formation of methionine sulfoxide and sulfone (Castaño et al., 2020).

Role in Antioxidant Defense

Methionine residues in proteins are suggested to serve as an important antioxidant defense mechanism. They react with various oxidants to form methionine sulfoxide, which can then be reduced back, thus acting catalytically in antioxidant systems (Levine et al., 1996).

Cellular Repair and Maintenance

Methionine sulfoxide residues in proteins are repaired by methionine sulfoxide reductases (Msrs), which are expressed in various subcellular compartments. This enzymatic system is vital for maintaining cellular integrity under oxidative stress, thereby protecting proteins from methionine oxidation (Gennaris et al., 2015).

Photosynthesis and Chloroplast Function

Studies on methionine sulfoximine have shown that it does not significantly influence the rate of photosynthesis in isolated pea leaf chloroplasts at concentrations up to 10 mM, indicating its lack of direct effect on the photosynthetic process (Muhitch & Fletcher, 2004).

properties

IUPAC Name

2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S2/c1-19-6-5-9(11(15)16)14-20(17,18)10-7(12)3-2-4-8(10)13/h2-4,9,14H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWPAUWVUOSNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2,6-Dichlorophenyl)sulfonyl)methionine

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